molecular formula C34H31O4P B14291976 Phenyl bis[2-(1-phenylethyl)phenyl] phosphate CAS No. 127814-01-1

Phenyl bis[2-(1-phenylethyl)phenyl] phosphate

Cat. No.: B14291976
CAS No.: 127814-01-1
M. Wt: 534.6 g/mol
InChI Key: UMVZPPNANKTUGR-UHFFFAOYSA-N
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Description

Phenyl bis[2-(1-phenylethyl)phenyl] phosphate is an organophosphate compound characterized by its unique structure, which includes phenyl groups and phosphate ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl bis[2-(1-phenylethyl)phenyl] phosphate typically involves the reaction of phenol derivatives with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction proceeds through the formation of intermediate phosphorochloridates, which are subsequently treated with phenol derivatives to yield the final phosphate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phenyl bis[2-(1-phenylethyl)phenyl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction can produce alcohol derivatives.

Scientific Research Applications

Phenyl bis[2-(1-phenylethyl)phenyl] phosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl bis[2-(1-phenylethyl)phenyl] phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it may interact with cellular membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl bis[2-(1-phenylethyl)phenyl] phosphate is unique due to its specific arrangement of phenyl groups and phosphate ester linkages, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance.

Properties

CAS No.

127814-01-1

Molecular Formula

C34H31O4P

Molecular Weight

534.6 g/mol

IUPAC Name

phenyl bis[2-(1-phenylethyl)phenyl] phosphate

InChI

InChI=1S/C34H31O4P/c1-26(28-16-6-3-7-17-28)31-22-12-14-24-33(31)37-39(35,36-30-20-10-5-11-21-30)38-34-25-15-13-23-32(34)27(2)29-18-8-4-9-19-29/h3-27H,1-2H3

InChI Key

UMVZPPNANKTUGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4C(C)C5=CC=CC=C5

Origin of Product

United States

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